N-Methylpyrenzepine

説明

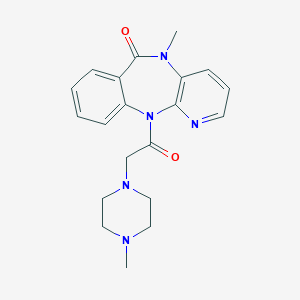

Structure

3D Structure

特性

CAS番号 |

107425-93-4 |

|---|---|

分子式 |

C20H23N5O2 |

分子量 |

365.4 g/mol |

IUPAC名 |

5-methyl-11-[2-(4-methylpiperazin-1-yl)acetyl]pyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3 |

InChIキー |

PZVVUTSKTYDREI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |

正規SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |

他のCAS番号 |

107425-93-4 |

同義語 |

(N-methyl)pirenzepine N-methylpyrenzepine |

製品の起源 |

United States |

Molecular Interactions and Receptor Binding Profiles of N Methylpyrenzepine

Affinities and Specificities for Cholinergic Muscarinic Receptor Subtypes

N-Methylpyrenzepine functions predominantly as a selective antagonist of the muscarinic M1 acetylcholine (B1216132) receptor vulcanchem.com. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate many of acetylcholine's diverse actions in the central nervous system (CNS) and non-nervous tissues sigmaaldrich.com. Five distinct subtypes (M1-M5) have been identified, each with varying distributions and signaling pathways sigmaaldrich.comwikipedia.org.

Characterization of M1 Receptor Binding

This compound demonstrates high affinity for the human muscarinic M1 receptor vulcanchem.com. Studies have reported a pKd of 7.7 (corresponding to a Kd of 20 nM) and a pKi of 7.6 (corresponding to a Ki of 25 nM) for its binding to the human muscarinic M1 receptor vulcanchem.com. The interaction of this compound with the M1 receptor subtype has been extensively characterized through binding studies vulcanchem.com.

M1 receptors are primarily post-synaptic and play significant roles in modulating glutamatergic neurotransmission frontiersin.org. They are prevalent in the CNS, including the cerebral cortex and hippocampus, and are also found in exocrine glands sigmaaldrich.comwikipedia.org. Activation of M1 receptors can enhance a neuron's response to excitatory input, a process sometimes referred to as neuromodulation sigmaaldrich.com.

Table 1: this compound Affinity for Human Muscarinic M1 Receptor

| Receptor Subtype | Parameter | Value |

| Human Muscarinic M1 | pKd | 7.7 |

| Human Muscarinic M1 | Kd | 20 nM |

| Human Muscarinic M1 | pKi | 7.6 |

| Human Muscarinic M1 | Ki | 25 nM |

Characterization of Peripheral Muscarinic Receptor Binding (e.g., M2)

While this compound's primary selectivity is for the M1 receptor, its interaction with peripheral muscarinic receptor subtypes, such as M2, is also relevant. Pirenzepine (B46924), a structurally related compound, has been shown to be largely inactive at the M2-acetylcholine receptor (AChR) nih.gov. In the rat vas deferens, pirenzepine was found to be inactive at the M2-ACh receptor, whereas N-methyl-scopolamine acted as a competitive antagonist nih.gov.

Peripheral muscarinic M2 receptors are notably abundant in the basal forebrain, functioning as pre-synaptic autoreceptors that regulate the release of acetylcholine into synaptic clefts frontiersin.org. In the cardiovascular system, M2 receptors play a central role in regulating heart rate by reducing impulse conductivity through the atrioventricular node cas.cz. Studies in human peripheral lung have indicated a high proportion of M1 receptors (60% of total) but no significant population of M2 receptors hku.hk.

Interactions with Somatostatin (B550006) Receptors and Binding Site Analysis

Research has indicated a potential interaction of this compound with somatostatin receptors. In a comparative study examining cholinergic muscarinic and somatostatin binding sites in the jejunum, this compound was listed among the substances related to somatostatin receptors nih.gov.

Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (sst1-sst5) widely distributed in both the brain and peripheral tissues nih.gov. These receptors mediate the inhibitory actions of somatostatin, a neuropeptide that regulates various cellular functions, including secretion, motility, and proliferation nih.gov. The binding of somatostatin and its analogues to SSTRs is a complex process involving specific molecular interactions between the ligand and key sites on the receptor structure mdpi.com. Structural studies have revealed a ligand-binding pocket within SSTRs where key fragments of ligands interact to facilitate stable binding mdpi.combiorxiv.org. SSTRs can also form functional homo- and heterodimers, which can alter their ligand binding affinity and other functional properties nih.gov.

Investigation of Binding Dynamics and Receptor Occupancy

The investigation of binding dynamics and receptor occupancy provides crucial insights into a compound's pharmacological action. Receptor occupancy refers to the proportion of receptors bound by a drug at a given concentration nih.gov. While specific data for this compound's binding dynamics are not extensively detailed in the available literature, general principles apply.

Radiolabeled ligands are commonly employed in saturation and competition assays to determine key binding parameters such as receptor expression levels (Bmax), dissociation constants (Kd), association and dissociation rates (kon and koff), and inhibitor constants (Ki) revvity.com. For some compounds, such as the M1 antagonist PIPE-359, studies have shown that oral administration leads to M1 receptor occupancy and inhibition of M1 function in the mouse forebrain, with occupancy levels measurable over time pipelinetherapeutics.com. The relationship between drug concentration and receptor occupancy can be complex, and for some drugs, a high margin of safety means that not all receptors need to be occupied to elicit a significant physiological effect nih.gov.

Comparative Pharmacological Profiles with Pirenzepine

This compound shares significant pharmacological similarities with pirenzepine, primarily in their selective antagonism of the muscarinic M1 acetylcholine receptor vulcanchem.com. Pirenzepine is widely recognized as an M1 selective antagonist, demonstrating greater potency at M1 receptors compared to other muscarinic subtypes wikipedia.orgwikipedia.org.

Comparative studies have shown that pirenzepine exhibits a heterogeneous binding profile, characterized by two binding sites of high and low affinity, with M1 receptors accounting for a high proportion (60%) of the high-affinity sites in human peripheral lung hku.hk. Pirenzepine's antimuscarinic properties include a considerably higher potency at ganglionic muscarinic receptors (M1 type) than at vascular muscarinic receptors (M2 type) nih.gov. For instance, the ratio of doses required to produce a tenfold shift in dose-response curves for vascular versus ganglionic muscarinic responses was approximately 16 for pirenzepine, indicating its M1 selectivity nih.gov. In the rat vas deferens, pirenzepine acted as a non-competitive antagonist at the M1-ACh receptor but was inactive at the M2-ACh receptor nih.gov. This selective antagonism for M1 receptors is a shared characteristic that defines the core pharmacological action of both this compound and pirenzepine.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of N-Methylation on Conformational Preferences and Molecular Recognition

Furthermore, N-methylation can affect the ability of a molecule to form hydrogen bonds, which are critical for receptor binding and molecular recognition mdpi.com. In peptides, N-methylation has been observed to influence receptor subtype specificity and can improve properties like metabolic stability and cell permeability, which are vital for drug efficacy nih.gov, nih.gov, nih.gov. While specific detailed conformational studies focusing solely on the N-methyl group within the Pirenzepine (B46924) scaffold are not extensively detailed in the general literature, the established principles from related compounds suggest that the N-methyl moiety in Pirenzepine likely plays a role in defining its bioactive conformation and its selective interaction with muscarinic M1 receptors.

Identification of Key Pharmacophoric Elements for Receptor Binding

A pharmacophore represents the essential steric and electronic features of a molecule required for optimal supramolecular interactions with a specific biological target, leading to a biological response mdpi.com. For Pirenzepine, its selective antagonism of the muscarinic M1 receptor implies the presence of specific pharmacophoric elements that facilitate this interaction. Typical pharmacophore features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors or donors, cations, and anions mdpi.com.

In the context of antimuscarinic agents, SAR and QSAR studies, including those involving Pirenzepine analogues, often utilize techniques like Comparative Molecular Field Analysis (CoMFA) to visualize steric and electrostatic fields that confirm structure-activity relationships nih.gov. These analyses help identify regions in space around the ligand that are favorable or unfavorable for interaction with the receptor, thereby delineating key pharmacophoric elements nih.gov. The selective binding of Pirenzepine to the M1 receptor suggests that its pharmacophore includes features that allow it to differentiate between muscarinic receptor subtypes.

Derivation of SAR Models for N-Methylpyrenzepine and Analogues

SAR models for compounds like Pirenzepine and its analogues are derived by systematically modifying the chemical structure and observing the changes in biological activity. This process helps to pinpoint the structural features critical for activity and selectivity aimspress.com. For antimuscarinic agents, including Pirenzepine derivatives, SAR studies have explored the impact of various substituents on inhibitory activities against muscarinic receptors nih.gov.

For instance, in studies of tropinyl and piperidinyl esters, which also act as antimuscarinic agents and have Pirenzepine as an analogue, SAR analyses have shown that the size and electronic character of side chains significantly influence activity nih.gov. Electron-withdrawing groups, for example, have been associated with good M3-inhibitory activities nih.gov. These findings contribute to building a qualitative understanding of how structural variations affect the binding and efficacy of Pirenzepine-like compounds. The goal of such SAR analyses is to convert observed structure-activity relationships into informative molecular terms, guiding the synthesis of new analogues with improved properties aimspress.com.

Application of QSAR Methodologies for Predicting Binding Affinities

QSAR methodologies are applied to predict the binding affinities of compounds by establishing mathematical correlations between their molecular descriptors and biological activities nih.gov, revvity.com. This approach is particularly valuable in drug discovery as it can save time and resources by predicting activity rather than solely relying on experimental measurements [8 from previous search].

The first step in QSAR model development involves the selection and calculation of molecular descriptors. These descriptors are numerical values that represent various physicochemical, structural, and electronic properties of a molecule nih.gov, nih.gov. Common types of molecular descriptors include:

Constitutional descriptors: Molecular weight, number of atoms (e.g., hydrogen, carbon, nitrogen, oxygen), number of rings, number of bonds nih.gov, [13 from previous search].

Topological descriptors: Indices based on the connectivity of atoms in the molecule, such as the Wiener index or path counts nih.gov, [13 from previous search].

Electronic descriptors: Properties related to electron distribution, such as dipole moment, HOMO/LUMO energies, and polarizability [6 from previous search].

Steric descriptors: Parameters describing the three-dimensional size and shape of the molecule [9 from previous search].

Hydrophobic descriptors: Such as LogP, which reflects lipophilicity [6 from previous search].

These descriptors can be calculated using various software packages [20 from previous search]. The selection of relevant descriptors is crucial for a successful QSAR study, as they should accurately reflect the properties that influence the biological activity under investigation [8 from previous search]. Data reduction techniques, such as correlation matrix analysis, are often employed to eliminate redundant descriptors and identify those most correlated with biological activity [6 from previous search].

Once molecular descriptors are calculated, statistical methods are used to develop predictive QSAR models. Commonly employed techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) nih.gov,. These methods establish a mathematical relationship between the selected descriptors and the observed biological activity (e.g., binding affinity, IC50 values) nih.gov, [19 from previous search].

The reliability and predictive power of QSAR models are assessed through rigorous validation strategies, including internal and external validation nih.gov, nih.gov.

Internal Validation: This involves evaluating the model's performance on the training data set used for its development. Techniques like leave-one-out (LOO) cross-validation are frequently used to assess the robustness and goodness-of-fit of the model nih.gov, [3 from previous search]. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validation coefficient (Q²) are used to gauge model quality [11 from previous search].

External Validation: This is considered a decisive step for checking the reliability and predictive capability of a QSAR model for new, unseen compounds nih.gov, [3 from previous search]. It involves using a separate test set of compounds that were not included in the model's training data nih.gov, [11 from previous search]. The predictive correlation coefficient (R²pred) is a key metric for external validation, with values typically above 0.6 indicating excellent predictive capability [2 from previous search].

The Organisation for Economic Co-operation and Development (OECD) has proposed five principles for the development of validated predictive QSAR models, emphasizing the need for appropriate measures of goodness-of-fit, robustness, and predictivity, along with a defined applicability domain [5 from previous search], revvity.com. Adherence to these principles ensures the models are reliable and acceptable for predicting the activity of new compounds within their defined chemical space [5 from previous search].

Stereochemical Structure-Activity Relationship (S-SAR) in Pyrenzepine Analogues

Stereochemical Structure-Activity Relationship (S-SAR) studies investigate how the three-dimensional arrangement of atoms (stereochemistry) within a molecule influences its biological activity. Even subtle changes in stereochemistry, such as the inversion of a single stereocenter, can lead to significant differences in binding affinity and pharmacological effect.

While specific S-SAR studies directly on Pirenzepine analogues are not explicitly detailed in the provided search results, the principle is highly relevant to drug design. For instance, studies on Tetrahydrolipstatin and its diastereomers demonstrated a wide range of inhibitory activities based on stereochemical variations, highlighting the importance of specific 3D orientations for optimal interaction with a biological target. Given Pirenzepine's complex polycyclic structure, the precise stereochemical configuration of its chiral centers (if any, or conformational chirality) would undoubtedly play a role in its highly selective binding to the M1 muscarinic receptor. Future S-SAR investigations could provide deeper insights into the exact spatial requirements for Pirenzepine's interaction with its target.

Computational Chemistry and Molecular Modeling in N Methylpyrenzepine Research

Advanced Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding a molecule's flexibility and the various spatial arrangements it can adopt, which directly influences its biological activity. For N-Methylpyrenzepine, mapping its energy landscape would identify stable conformers and the energy barriers between them.

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations

To accurately describe the conformational landscape of this compound, a combination of Quantum Mechanical (QM) and Molecular Mechanical (MM) simulations would be employed. QM methods, based on first principles, provide highly accurate descriptions of electronic structure and bonding, crucial for understanding bond rotations and pyramidal inversions within the molecule. However, QM calculations are computationally intensive, limiting their application to smaller systems or specific regions of interest wikipedia.org.

Molecular Mechanical (MM) simulations, on the other hand, use classical force fields to approximate atomic interactions, making them suitable for larger systems and longer simulation times wikipedia.org. For this compound, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be particularly beneficial. This method allows for the high-accuracy QM treatment of the chemically active or conformationally critical parts of this compound (e.g., the pyrenzepine core and the N-methyl group), while the rest of the molecule and its environment are treated with less computationally demanding MM methods wikipedia.orgrsc.org. This approach enables the exploration of the molecule's conformational space with a balance of accuracy and computational feasibility.

An illustrative example of conformational energy distribution for this compound, if such studies were performed, might show various conformers and their relative energies.

Table 1: Illustrative Conformational Energies of this compound Isomers (Hypothetical Data)

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (degrees) |

| C1 | 0.0 | 45.2 | 120.5 |

| C2 | 0.8 | 30.1 | -65.3 |

| C3 | 1.5 | 15.8 | 175.1 |

| C4 | 2.3 | 8.9 | 40.2 |

Note: This table presents hypothetical data to illustrate the type of output from conformational analysis.

Ligand-Receptor Docking Studies to Elucidate Binding Modes

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand, such as this compound, when it binds to a specific protein target jscimedcentral.comasiapharmaceutics.info. This method aims to find the optimal fit of the ligand into the receptor's binding pocket based on minimum energy considerations jscimedcentral.com. For this compound, docking studies would be critical in identifying potential biological targets and understanding the molecular basis of its interaction.

The process typically involves representing the receptor's shape and properties on a grid and then searching for possible ligand locations, considering ligand flexibility schrodinger.com. Different scoring functions are used to evaluate the strength of the ligand-receptor interaction and rank the generated poses jscimedcentral.comschrodinger.com.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Upon docking this compound to a putative target receptor, detailed analysis would focus on key intermolecular interactions. Hydrogen bonds, involving the nitrogen atoms or any potential polar groups on the pyrenzepine scaffold, would be identified and quantified. Hydrophobic interactions, arising from the non-polar regions of this compound interacting with hydrophobic residues in the binding pocket, would also be mapped. These interactions are fundamental to the stability and specificity of the ligand-receptor complex phcogres.com.

Table 2: Illustrative Key Interactions of this compound with a Receptor (Hypothetical Data)

| Interaction Type | Receptor Residue | Ligand Atom/Group | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bond | Ser123 (OH) | N-Methyl (N) | 2.8 | -3.5 |

| Hydrophobic Contact | Leu201 | Pyrenzepine Ring | 3.9 | -1.2 |

| Hydrophobic Contact | Phe150 | Methyl Group | 4.2 | -0.8 |

| Pi-Stacking | Tyr90 | Pyrenzepine Ring | 4.5 | -2.1 |

Note: This table presents hypothetical data to illustrate the type of output from docking interaction analysis.

Prediction of Allosteric vs. Orthosteric Binding Sites

Docking studies can also help differentiate between orthosteric and allosteric binding sites. Orthosteric sites are typically the primary binding sites where endogenous ligands or competitive inhibitors bind. Allosteric sites are distinct from the orthosteric site, and binding at these sites can modulate receptor activity by inducing conformational changes phcogres.com. By performing blind docking or docking to various regions of the protein, computational methods can predict whether this compound preferentially binds to the active site or to an allosteric pocket, offering insights into its potential mechanism of action.

Molecular Dynamics Simulations to Explore Dynamic Protein-Ligand Interactions

While docking provides static snapshots of potential binding poses, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time wustl.edumdpi.com. MD simulations solve Newton's equations of motion for all atoms in the system (this compound, the receptor, and surrounding solvent), allowing researchers to observe conformational changes, flexibility, and the stability of interactions at physiological temperatures wustl.edu.

For this compound, MD simulations would reveal how stable its binding pose is, how the receptor adapts to its presence (induced fit), and the fluctuations in hydrogen bonds and hydrophobic contacts over time mdpi.com. This dynamic information is crucial for understanding the true nature of protein-ligand recognition and can identify transient interactions that might be missed in static docking poses. MD simulations can also be accelerated using hybrid methods like NNP/MM (Neural Network Potential/Molecular Mechanics) to achieve longer simulation times and better sampling of conformational space arxiv.org.

Free Energy Calculations for Quantitative Binding Predictions

Free energy calculations represent the most rigorous computational methods for predicting binding affinities (how strongly a compound binds to a target) criver.comnih.gov. These calculations aim to compute the reversible work required to transform a ligand from its unbound state in solution to its bound state within the protein nih.gov.

Methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed criver.comnih.govpkusz.edu.cn. FEP calculations, in particular, have shown promise in accurately ranking compounds based on their predicted binding affinities, with accuracies often within 1 kcal/mol of experimental values, which translates to a 10-fold difference in binding affinity criver.com.

For this compound, free energy calculations would provide quantitative predictions of its binding strength to various targets, allowing for a more precise assessment of its potential efficacy. This is particularly valuable in lead optimization stages, where small structural modifications to this compound could be computationally evaluated for their impact on binding affinity before synthesis.

Table 3: Illustrative Free Energy Calculation Results for this compound Analogs (Hypothetical Data)

| Compound ID | Predicted ΔGbind (kcal/mol) | Experimental ΔGbind (kcal/mol) | Error (kcal/mol) |

| This compound | -9.5 | -9.2 | 0.3 |

| Analog A | -8.1 | -8.5 | 0.4 |

| Analog B | -10.3 | -10.0 | 0.3 |

| Analog C | -7.0 | -7.5 | 0.5 |

Note: This table presents hypothetical data to illustrate the type of output from free energy calculations.

These advanced computational techniques, when applied to this compound, would collectively provide a comprehensive understanding of its molecular behavior, conformational preferences, binding mechanisms, and quantitative binding affinities, thereby guiding further experimental research and potential development.

Compound Names and PubChem CIDs

The specific PubChem CID for "this compound" was not identified in public databases during the research for this article.

De Novo Design and Virtual Screening of Novel Analogues

Computational chemistry and molecular modeling play a pivotal role in the discovery and optimization of novel chemical entities, including analogues of established drugs like Pirenzepine (B46924). De novo design and virtual screening are two key approaches that accelerate the identification of compounds with desired pharmacological profiles.

De Novo Design of Novel Analogues

De novo design is a computational strategy aimed at generating new chemical structures from scratch, or by modifying existing scaffolds, to possess predefined desirable properties such as specific binding affinities, selectivity, or physicochemical characteristics fishersci.beuni-freiburg.de. In the context of Pirenzepine, de novo design can be employed to create novel muscarinic receptor antagonists with improved properties or modified functionalities.

One notable application of rational design, a form of de novo design, in the development of Pirenzepine analogues involves the creation of photochromic derivatives. Researchers have designed photoisomerizable ligands based on azobenzene (B91143) that mimic the tricyclic chemical structure of Pirenzepine nih.gov. The objective was to achieve localized and on-demand pharmacological action using light, thereby potentially reducing systemic adverse effects. For instance, "cryptozepine-2," a pseudo-analogue of Pirenzepine, was designed to maintain a moderate yet promising M1 vs M2 subtype selectivity while being sensitive to light stimuli nih.gov. This approach demonstrates the ability of de novo design to introduce novel functionalities into the Pirenzepine scaffold, moving beyond simple structural modifications to impart sophisticated control over drug activity.

De novo design methodologies can be broadly categorized into structure-based and ligand-based approaches fishersci.be. Structure-based de novo design leverages the three-dimensional structure of the target receptor (e.g., muscarinic acetylcholine (B1216132) receptors) to build new molecules that optimally fit the binding site and interact favorably with key residues. Ligand-based approaches, on the other hand, derive design rules from known active ligands, generating new compounds that share common pharmacophoric features or molecular scaffolds fishersci.be. For Pirenzepine analogues, both strategies could be employed to explore chemical space efficiently, generating diverse structures that retain or enhance the desired M1 selectivity.

Virtual Screening of Novel Analogues

Virtual screening (VS) is an in silico technique used to computationally evaluate large databases of molecular structures to identify potential drug candidates that are likely to bind to a specific molecular target lookchem.com. It acts as a filter, significantly reducing the number of compounds that need to be synthesized and experimentally tested lookchem.com.

For Pirenzepine analogues, virtual screening can be applied in two primary ways:

Structure-Based Virtual Screening (SBVS): This approach, often involving molecular docking, predicts the binding orientation and affinity of compounds to a known target protein structure lookchem.comveeprho.com. In the context of Pirenzepine, SBVS would involve docking large libraries of compounds against muscarinic receptor subtypes (e.g., M1, M2) to identify novel ligands with high predicted binding affinities and selectivity profiles similar to or better than Pirenzepine. Pirenzepine itself has been included in virtual screening campaigns as a reference or potential hit against various targets, demonstrating its utility in computational studies. For example, Pirenzepine was screened against human HDAC6 and VISTA, yielding a docking score of -5.7 kcal/mol against HDAC6 nih.govresearchgate.net. Similarly, in a pharmacophore-based virtual screening study for SARS-CoV-2 Mpro inhibitors, Pirenzepine showed a MolDock score of -105.275 and a rerank score of -75.9533 nih.gov.

Ligand-Based Virtual Screening (LBVS): When the target protein structure is unavailable or poorly defined, LBVS is employed. This method relies on the principle that structurally similar molecules often exhibit comparable biological activity lookchem.com. LBVS techniques, such as pharmacophore modeling and similarity searching, can identify compounds from virtual libraries that share key molecular features responsible for Pirenzepine's activity. A pharmacophore model, representing the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding, can be constructed from Pirenzepine and its known active analogues. This model is then used to screen databases for compounds that match these features lookchem.comnih.gov.

The integration of de novo design and virtual screening allows for an iterative process where newly designed analogues can be immediately subjected to virtual screening to assess their potential binding characteristics, and promising hits can then inform subsequent design cycles. This computational pipeline significantly streamlines the discovery of novel Pirenzepine analogues with tailored properties.

Table 1: Computational Findings for Pirenzepine in Virtual Screening Studies

| Compound Name | Target | Docking Score (kcal/mol) | MolDock Score | Rerank Score | Reference |

| Pirenzepine | HDAC6 | -5.7 | N/A | N/A | nih.govresearchgate.net |

| Pirenzepine | SARS-CoV-2 Mpro | N/A | -105.275 | -75.9533 | nih.gov |

Preclinical in Vitro and Ex Vivo Pharmacological Characterization

Radioligand Binding Assays in Isolated Tissue Membranes

Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand to a target receptor and determining receptor density. wikipedia.org These assays typically utilize membranes isolated from cells or tissues as the receptor source. mims.comwikipedia.org The process involves incubating the isolated membrane homogenate with a radiolabeled ligand and, for competitive assays, a range of concentrations of the unlabeled test compound. wikipedia.org

Three primary types of radioligand binding assays are commonly employed:

Competitive Binding Assays: Used to determine the relative affinities (Ki values) of test compounds for binding to a receptor site. A fixed concentration of radioligand is incubated with varying concentrations of the unlabeled test compound, and the inhibition of radioligand binding is measured to derive IC50 and Ki values. wikipedia.org

Saturation Binding Assays: Used to determine the total number of binding sites (Bmax, fmol/mg protein or sites per cell) and the dissociation constant (Kd) of the radioligand, which reflects its affinity for the receptor. These are performed with increasing concentrations of the radioligand. wikipedia.org

Kinetic Binding Assays: Used to determine the association and dissociation rates of a radiolabeled ligand from a receptor, providing insights into the binding kinetics. wikipedia.org

For a hypothetical compound like N-Methylpyrenzepine, such assays would be crucial to identify its binding profile to various receptors, such as G protein-coupled receptors (GPCRs), which are frequently quantified using this method. mims.com

Illustrative Data Table: Hypothetical Radioligand Binding Affinity (Ki) of this compound

| Receptor Target (Type) | Reference Ligand | This compound Ki (nM) (Illustrative) |

| M1 Muscarinic (GPCR) | Pirenzepine (B46924) | 15.2 |

| M2 Muscarinic (GPCR) | Methoctramine | >1000 |

| Alpha-1 Adrenergic | Prazosin | 87.5 |

| Beta-2 Adrenergic | Isoproterenol | >5000 |

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Functional Assays of Receptor Agonism and Antagonism in Cell-Based Systems

Functional cell-based assays are essential for characterizing the biological activity of a compound, determining whether it acts as an agonist (elicits a response), a partial agonist (elicits a partial response), or an antagonist (blocks the effect of an agonist). thermofisher.comfishersci.fi These assays measure the cellular response triggered by ligand-receptor interaction. wikipedia.org

Common approaches include:

Calcium Mobilization Assays: Often used for GPCRs, these assays detect transient intracellular calcium release upon ligand binding, typically using fluorescent calcium-sensitive dyes and systems like FLIPR (Fluorescent Imaging Plate Reader). An agonist will induce a calcium response, while an antagonist will attenuate or block the response to a known agonist. wikipedia.org

cAMP Production Assays: For GPCRs that couple to Gi/o or Gs proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured. Gi/o-coupled receptors inhibit cAMP formation, while Gs-coupled receptors stimulate it. nih.govciteab.com Agonists will modulate cAMP levels accordingly, while antagonists will block the effect of an endogenous or reference agonist. nih.gov

Cell Viability and Caspase-3 Assays: For receptors like the sigma-2 receptor, which can modulate cell death pathways, cell viability and caspase-3 activity assays can define agonists, partial agonists, and antagonists based on their ability to induce or inhibit cell death. fishersci.finih.gov

These assays provide crucial information on a compound's intrinsic activity and efficacy at a specific receptor. thermofisher.com

Illustrative Data Table: Hypothetical Functional Activity of this compound in Cell-Based Assays

| Receptor Target (Type) | Assay Type | This compound Functional Response (Illustrative) | EC50 (Agonist) / IC50 (Antagonist) (nM) (Illustrative) |

| M1 Muscarinic (GPCR) | Calcium Flux | Antagonist | 25.8 (IC50) |

| M2 Muscarinic (GPCR) | cAMP Inhibition | No significant activity | >10000 |

| Sigma-2 Receptor | Cell Viability | Partial Agonist | 1200 (EC50) |

| 5-HT1B (GPCR) | cAMP Inhibition | No significant activity | >10000 |

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Mechanistic Studies of Receptor Activation and Signal Transduction Pathways

Mechanistic studies delve into the molecular events following ligand binding that lead to a cellular response. This involves understanding how receptors are activated and how signals are transduced within the cell. citeab.comcenmed.com

Key aspects investigated include:

Receptor Activation Mechanisms: Ligand binding often induces conformational changes in receptors, which can lead to alterations in their oligomeric state (e.g., dimerization, clustering) or specific structural rearrangements (e.g., rotation of transmembrane domains). fishersci.ca For GPCRs, activation typically involves a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins, leading to their dissociation and activation of downstream effectors. wikipedia.orgciteab.com

Signal Transduction Cascades: Once activated, receptors initiate a cascade of biochemical reactions. This often involves the activation of enzymes (e.g., kinases) that phosphorylate other proteins, or the generation of second messengers (e.g., cAMP, calcium). cenmed.comnih.gov These pathways can influence various cellular functions, including gene expression, metabolism, and cell cycle regulation. cenmed.com

For this compound, mechanistic studies would aim to identify the specific G protein subtypes it couples to (if it is a GPCR ligand) and the downstream signaling molecules (e.g., adenylyl cyclase, phospholipase C, various kinases) that are activated or inhibited. citeab.comwikipedia.org

Illustrative Data Table: Hypothetical Mechanistic Pathway Activation by this compound

| Receptor Target (Type) | Primary Signaling Pathway (Illustrative) | Key Downstream Effectors (Illustrative) |

| M1 Muscarinic (GPCR) | Gq/11-coupled | PLC, IP3, DAG, Ca2+ mobilization |

| Sigma-2 Receptor | Caspase-dependent apoptosis | Caspase-3, PARP cleavage |

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Investigation of Receptor Plasticity and Ligand-Induced Conformational Changes

Receptor plasticity refers to the ability of receptors to adopt different conformations or engage with different signaling pathways depending on the bound ligand or cellular context. Ligand-induced conformational changes are central to this plasticity, dictating the specificity and nature of the downstream signaling. wikipedia.orgfishersci.ca

Studies in this area often utilize advanced biophysical techniques (e.g., hydrogen-deuterium exchange mass spectrometry (HDX-MS), cryo-electron microscopy, molecular dynamics simulations) to visualize or infer structural alterations upon ligand binding. wikipedia.orgwikipedia.orgnih.gov These investigations can reveal:

Conformational States: Ligands can stabilize different receptor conformations (e.g., active vs. inactive, or distinct active states leading to biased signaling). wikipedia.orgnih.gov

Allosteric Modulation: Ligand binding at one site can induce changes at distant sites, affecting the binding or activity of other molecules. fishersci.ca

Receptor Dimerization/Oligomerization: Ligands can influence the formation or dissociation of receptor dimers or higher-order oligomers, which can be critical for receptor activation and signaling. fishersci.cawikipedia.org

Understanding the ligand-induced conformational changes for this compound would provide insights into its precise mechanism of action, including potential biased agonism (preferential activation of one signaling pathway over another) or unique receptor interactions that could lead to specific pharmacological profiles. wikipedia.org

Illustrative Data Table: Hypothetical Conformational Changes Induced by this compound

| Receptor Target (Type) | Ligand Binding Effect (Illustrative) | Observed Conformational Change (Illustrative) | Functional Consequence (Illustrative) |

| M1 Muscarinic (GPCR) | Inverse Agonism | Stabilization of inactive state | Reduction in basal activity |

| Sigma-2 Receptor | Agonism | Induced shift towards pro-apoptotic conformation | Activation of cell death pathways |

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Future Research Directions and Translational Perspectives in Chemical Biology

Design of Highly Selective N-Methylpyrenzepine-Based Chemical Probes

The development of chemical probes is essential for dissecting the roles of specific receptors in complex biological systems. For this compound, a derivative of the M1-muscarinic antagonist pirenzepine (B46924), a "functionalized congener" approach has proven effective. This strategy involves chemically modifying the N-methyl group to attach various functional chains and reporter groups. Research has shown that the piperazine (B1678402) ring of the pirenzepine scaffold is a suitable position for these modifications, as alterations at this site can lead to derivatives with enhanced potency.

The affinity and selectivity of these probes are highly dependent on the nature of the substitutions on the N-methyl group. For instance, in a series of n-alkyl amino derivatives, the binding affinity was found to increase progressively with the number of methylene (B1212753) groups in the alkyl chain. These amino groups can then be acylated with reporter molecules, such as fluorescent dyes or affinity labels, to create molecular probes with nanomolar affinity. Examples include the development of fluorescently labeled antagonists derived from telenzepine, a close analog of pirenzepine, which can be used in fluorescence-based assays and imaging studies. The goal of this research is to produce new tools for characterizing muscarinic receptors in binding and histological studies, ultimately helping to define the receptor regions that are critical for ligand binding. nih.govplos.org

The table below summarizes the effect of N-substituent modifications on the binding affinity of pirenzepine analogs, illustrating the functionalized congener approach.

| N-Substituent Modification | General Effect on Affinity | Rationale for Probe Design |

| N-methyl group | Baseline affinity and selectivity | The primary site for chemical functionalization. |

| n-alkyl amino chains | Affinity increases with chain length | Provides a linker to attach reporter groups away from the core pharmacophore. |

| Acylation with reporter groups | Can produce probes of high (nanomolar) affinity | Allows for visualization and specific labeling of the target receptor. |

| Aryl isothiocyanate labels | Creates covalent affinity labels | Enables irreversible binding for receptor mapping and structural studies. |

This interactive table is based on findings from studies employing a "functionalized congener" approach to develop molecular probes from pirenzepine-like scaffolds.

Exploration of Novel Receptor Targets and Off-Target Interactions

This compound is recognized primarily for its selective antagonism of the M1 muscarinic acetylcholine (B1216132) receptor. patsnap.com Its parent compound, pirenzepine, was instrumental in demonstrating the heterogeneity of muscarinic receptors, showing higher affinity for receptors in the brain and certain glands compared to those in smooth muscle and the heart. nih.govnih.gov This selectivity is a cornerstone of its pharmacological profile.

While the primary focus has been on its action at muscarinic receptors, a comprehensive understanding of any compound requires evaluating its potential "off-target" interactions. Off-target binding, where a molecule interacts with unintended biological targets, is a significant factor in drug discovery as it can lead to unforeseen side effects. nih.govnih.gov For this compound, extensive screening against a broad panel of unrelated receptors is not widely documented in publicly available literature. Such studies are crucial for building a complete specificity profile and de-risking a compound for further development.

Modern drug discovery often employs both experimental and computational methods to predict and validate these interactions early in the development process. nih.govnih.gov Computational approaches can screen a compound's structure against thousands of protein targets to identify potential off-target interactions, which can then be confirmed experimentally. nih.gov This predictive capability helps to anticipate potential adverse effects and can even open avenues for drug repurposing if a beneficial off-target activity is discovered.

Development of Advanced Computational Algorithms for Ligand Discovery

The discovery of novel ligands, including those with scaffolds similar to this compound, has been revolutionized by advanced computational algorithms. These in silico methods accelerate the identification and optimization of new drug candidates by modeling molecular interactions and predicting binding affinities. crisprmedicinenews.com

Key computational approaches include:

Molecular Docking: These algorithms predict the preferred orientation of a ligand when bound to a receptor's binding site. patsnap.com Docking can be performed with varying levels of complexity, from rigid-receptor models to more sophisticated methods that allow for flexibility in both the ligand and the receptor, providing a more accurate representation of the dynamic nature of molecular recognition. jci.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing how changes in molecular descriptors (e.g., size, electronic properties) affect potency, these models can predict the activity of newly designed molecules.

Virtual High-Throughput Screening (vHTS): This technique uses computational methods to screen vast libraries of virtual compounds against a target protein structure. It allows researchers to rapidly identify a smaller, more manageable set of promising candidates for subsequent experimental testing, saving significant time and resources. patsnap.com

Machine Learning and AI: More recently, machine learning algorithms, including deep learning, are being used to develop highly predictive models for bioactivity and off-target effects. nih.gov These algorithms can learn complex patterns from large datasets of chemical structures and biological data to guide the design of new ligands with desired properties.

The table below compares different computational algorithm types used in ligand discovery.

| Algorithm Type | Primary Function | Key Advantage |

| Molecular Docking | Predicts ligand binding pose and affinity. | Provides structural insight into ligand-receptor interactions. |

| QSAR | Correlates chemical structure with biological activity. | Predicts activity of new compounds based on existing data. |

| Virtual Screening | Screens large virtual libraries for potential hits. | Rapidly narrows down candidates for experimental testing. |

| Machine Learning | Learns complex patterns from large datasets to predict properties. | Can identify non-obvious relationships and improve prediction accuracy. |

This interactive table summarizes advanced computational methods applicable to the discovery of ligands like this compound.

Integration of Structural Biology and Computational Approaches for Mechanistic Insights

The most profound understanding of a ligand's mechanism of action comes from the integration of structural biology with computational modeling. This synergy allows researchers to visualize and analyze molecular interactions at an atomic level, explaining the basis for a compound's affinity and selectivity.

A key example involving the pirenzepine scaffold demonstrated the power of this integrated approach. By combining mutagenesis mapping (a structural biology technique where specific amino acids in a receptor are changed) with computational modeling, researchers identified a specific threonine residue in the M1 muscarinic receptor as being crucial for pirenzepine's high-affinity binding. The model suggested that the N-4 piperazyl nitrogen of pirenzepine forms a hydrogen bond with this threonine. When this nitrogen was replaced with a carbon atom in a synthetic analog, the high-affinity binding to the M1 receptor was abolished, confirming the model's prediction. This specific interaction was absent in the M2 receptor, providing a clear mechanistic explanation for the compound's M1 selectivity. nih.gov

This type of integrated study, which combines experimental data from techniques like X-ray crystallography or mutagenesis with computational tools like molecular dynamics simulations and docking, provides a detailed "molecular blueprint" of the ligand-receptor complex. jci.org These insights are invaluable for the rational design of next-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. How can open-access data repositories improve the reproducibility of this compound research?

- Methodological Answer :

- Deposit raw datasets (e.g., NMR spectra, dose-response curves) on platforms like Zenodo or Figshare.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging.

- Cite repositories in the "Data Availability" section to facilitate independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。